FPI-1465: A Technical Guide to its Mechanism as a β-Lactamase Inhibitor
FPI-1465: A Technical Guide to its Mechanism as a β-Lactamase Inhibitor
An in-depth analysis of the compound designated FPI-1465 reveals conflicting information regarding its primary mechanism of action. The most substantiated identity, supported by a registered CAS number and preclinical data from a pharmaceutical developer, identifies FPI-1465 as a novel β-lactamase inhibitor. However, other sources describe it as a controlled substance with analgesic properties or a TPK1 kinase inhibitor. Furthermore, the designation "FPI-1465" has been mistakenly used to refer to the targeted alpha therapy [225Ac]-FPI-1434.
This guide will focus on the most credible and well-documented mechanism of action: FPI-1465 as a novel β-lactamase inhibitor . The other purported identities are noted but lack the same level of scientific evidence.
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPI-1465 is a novel, non-β-lactam β-lactamase inhibitor (BLI) that belongs to the diazabicyclo[3.2.1]octane class of molecules.[1] It is being investigated for use in combination with β-lactam antibiotics to combat infections caused by multidrug-resistant bacteria.[1] The primary function of FPI-1465 is to inactivate β-lactamase enzymes, which are a principal mechanism of bacterial resistance to β-lactam antibiotics.[1] By inhibiting these enzymes, FPI-1465 restores the efficacy of existing β-lactam drugs.[1] Preclinical data also suggest a potential secondary mechanism involving direct interaction with penicillin-binding proteins (PBPs).[2]
Chemical and Physical Properties
The fundamental properties of FPI-1465 are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₈N₄O₇S | [3][4] |
| Molecular Weight | 350.35 g/mol | [3][4] |
| CAS Number | 1452458-72-8 | [3][4][5] |
| Systematic Name | Sulfuric acid, mono[(1R,2S,5R)-7-oxo-2-[[[(3S)-3-pyrrolidinyloxy]amino]carbonyl]-1,6-diazabicyclo[3.2.1]oct-6-yl] ester | [5] |
Core Mechanism of Action
The central mechanism of FPI-1465 is the potent inhibition of bacterial serine-β-lactamase enzymes.[1][2]
Many antibiotic-resistant bacteria produce β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them ineffective.[3] FPI-1465 acts as an inhibitor of these enzymes.[2] It is believed to function as a "suicide substrate," forming a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase.[1] This irreversible binding effectively inactivates the enzyme, preventing it from degrading co-administered β-lactam antibiotics.[1] This protective action allows the partner antibiotic to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death.[2]
In addition to inhibiting β-lactamases, preclinical studies suggest that FPI-1465 may also directly interact with PBPs, specifically PBP2 in E. coli and P. aeruginosa.[6] This dual mechanism of action, targeting both the primary resistance mechanism and the ultimate therapeutic target, could provide a significant advantage in overcoming bacterial resistance.[3]
Signaling Pathway and Mechanism of Action Diagram
Caption: Mechanism of FPI-1465 in overcoming β-lactamase mediated antibiotic resistance.
Preclinical Data: Potentiation of Antibiotic Activity
Preclinical in vitro studies have demonstrated that FPI-1465 significantly enhances the activity of various β-lactam antibiotics against resistant bacterial strains.[7]
| Antibiotic | Bacterial Resistance Mechanism | Fold-Increase in Potency with FPI-1465 | Reference |
| Ceftazidime | Extended-Spectrum β-Lactamases (ESBLs) | Up to 256-fold | [7] |
| Aztreonam | Extended-Spectrum β-Lactamases (ESBLs) | Up to 1,024-fold | [7] |
| Meropenem | Extended-Spectrum β-Lactamases (ESBLs) | Often 4-fold | [7] |
| Ceftazidime | Carbapenemases | Up to 256-fold | [7] |
| Aztreonam | Carbapenemases | Up to 4,096-fold | [7] |
| Meropenem | Carbapenemases | Up to 128-fold | [7] |
Experimental Protocols
While detailed, peer-reviewed protocols for FPI-1465 are not widely available, a generalized methodology for assessing its in vitro synergy with β-lactam antibiotics is outlined below.
Objective: To quantify the synergistic effect of FPI-1465 when combined with a β-lactam antibiotic against a panel of bacterial isolates.
Methodology:
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Bacterial Culture: Bacterial isolates are cultured overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
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Drug Dilution: A two-dimensional array of serial dilutions of the β-lactam antibiotic and FPI-1465 is prepared in a 96-well microtiter plate.
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Inoculation: Each well is inoculated with the standardized bacterial suspension.
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Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
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MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined for the antibiotic alone, FPI-1465 alone, and for each combination.
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Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergy, additivity, or antagonism). An FICI of ≤ 0.5 is typically indicative of synergy.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for assessing the in vitro synergy of FPI-1465.
Conclusion
The preponderance of available evidence identifies FPI-1465 as a novel β-lactamase inhibitor with significant potential to address the challenge of antibiotic resistance. Its primary mechanism of action, the inhibition of a broad range of β-lactamases, is well-supported by preclinical data demonstrating its ability to restore the efficacy of multiple β-lactam antibiotics. The potential for a dual mechanism of action, through direct interaction with PBPs, further enhances its therapeutic promise. While conflicting information regarding the identity of FPI-1465 exists, the data supporting its role as a β-lactamase inhibitor is the most coherent and scientifically grounded. Further peer-reviewed studies and clinical trial data are necessary to fully delineate its pharmacological profile and clinical utility.
